molecular formula C8H5ClN2 B1590431 1-Chloro-2,7-naphthyridine CAS No. 69042-30-4

1-Chloro-2,7-naphthyridine

Cat. No. B1590431
CAS RN: 69042-30-4
M. Wt: 164.59 g/mol
InChI Key: UIQLQYQMGHYABX-UHFFFAOYSA-N
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Description

1-Chloro-2,7-naphthyridine is a heterocyclic compound with the molecular formula C8H5ClN2. It belongs to the class of 1,8-naphthyridines and has a molecular weight of 164.59 g/mol. The IUPAC name for this compound is 1-chloro[2,7]naphthyridine .


Synthesis Analysis

Several synthetic approaches have been explored for 1,8-naphthyridines, including multicomponent reactions (MCRs), Friedländer approaches using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reactions of 3-substituted 1H-pyrrolo[2,3-b]pyridin-2(3H)-one . For example, trisubstituted 2-amino-1,8-naphthyridines have been synthesized via MCR of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl/ethyl cyanoacetate in the presence of N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) .


Molecular Structure Analysis

The molecular structure of 1-Chloro-2,7-naphthyridine consists of a chloro-substituted naphthyridine ring. The chlorine atom is attached to the 1-position of the naphthyridine ring. The compound has a solid physical form and is typically stored at room temperature under inert atmosphere .


Chemical Reactions Analysis

1-Chloro-2,7-naphthyridine can undergo various chemical reactions. For instance, it can be alkylated using Grignard reagents or undergo cross-coupling reactions with arylzinc halides in the presence of CoCl2·2LiCl and sodium formate, leading to polyfunctional arylated naphthyridines .

Scientific Research Applications

Catalytic Amidation

1-Chloro-2,7-naphthyridine has been used in catalytic amidation processes. Specifically, the catalytic amidation between 2-chloro- and 2,7-dichloro-1,8-naphthyridines with primary amides has been reported. This process yields 2,7-diamido-1,8-naphthyridines with good functional-group tolerance (Ligthart et al., 2006).

Synthesis of Bidentate and Tridentate Ligands

1-Chloro-2,7-naphthyridine is used in the synthesis of new bidentate and tridentate ligands. These ligands are prepared using Stille coupling or Friedlander condensation methodologies, further advancing the construction of bridging ligands for Ru(II) complexes (Singh & Thummel, 2009).

Building Block for Supramolecular Chemistry

This compound serves as a useful building block in supramolecular chemistry. A two-step conversion process involving nucleophilic aromatic substitution and subsequent deprotection is employed to transform 2-chloro-7-amido-1,8-naphthyridine into 2,7-diamino-1,8-naphthyridine (Park et al., 2005).

Synthesis of Nitrogen-containing Heterocyclic Compounds

1-Chloro-2,7-naphthyridine is crucial in the synthesis of various nitrogen-containing heterocyclic compounds. These compounds have potential applications in fields such as pharmaceuticals and material science (Takeuchi & Hamada, 1976).

Hexanuclear Cobalt String Complexes

The synthesis and characterization of hexanuclear cobalt string complexes, which involve 1-Chloro-2,7-naphthyridine, have been reported. These complexes show potential for applications in areas like molecular electronics and magnetism (Chien et al., 2006).

Reactivity with Amines

The reactivity of 1-Chloro-2,7-naphthyridine derivatives with amines under various experimental conditions has been studied. This research provides insights into the chemical properties and potential applications of these derivatives in synthetic chemistry (Sirakanyan et al., 2014).

Nucleophilic Substitutions and Catalytic Reduction

1-Chloro-2,7-naphthyridine derivatives are used in nucleophilic substitution reactions and catalytic reduction processes. These reactions are significant in the development of new pharmaceuticals and chemical intermediates (Duvey et al., 2001).

Synthesis of Luminescent Compounds

The compound is involved in the synthesis of luminescent rhenium(I) complexes. These complexes have potential applications in photophysical studies and material science (Andrews et al., 2009).

Safety And Hazards

1-Chloro-2,7-naphthyridine is classified as a hazardous substance. It may cause skin and eye irritation. Precautions should be taken when handling this compound, including wearing appropriate personal protective equipment .

Future Directions

Research on 1-Chloro-2,7-naphthyridine could explore its potential applications in drug discovery, materials science, and ligand design. Additionally, efforts to develop more eco-friendly and safe synthetic approaches for 1,8-naphthyridines would be valuable .

properties

IUPAC Name

1-chloro-2,7-naphthyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2/c9-8-7-5-10-3-1-6(7)2-4-11-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQLQYQMGHYABX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC2=C1C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80517626
Record name 1-Chloro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Chloro-2,7-naphthyridine

CAS RN

69042-30-4
Record name 1-Chloro-2,7-naphthyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69042-30-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloro-2,7-naphthyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80517626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of ethyl-(S)-3-[4-aminophenyl]-2-[t-butoxycarbonylamino] propanoate (638 mg, 2.07 mmol) and Intermediate 12 (310 mg, 1.88 mmol) in ethoxyethanol (2 ml) was stirred at 120° for 15 min and at 100° for 1 h under nitrogen. The volatiles were removed in vacuo and the dark residue partitioned between EtOAc (70 ml) and saturated aqueous NaHCO3 (10 ml). The phases were separated and the aqueous layer re-extracted with EtOAc (2×30 ml). The combined organic extracts were washed with brine (10 ml), dried (Na2SO4) and evaporated in vacuo to afford a dark foam. Chromatography (SiO2; 5 to 10% MeOH/DCM) afforded a mixture of ethyl-(S)-3-[4-(2,7-naphthyridin-1-ylamino)phenyl]-2-[(t-butoxycarbonyl) amino]propanoate and some of the title compound (730 mg). This mixture was treated with a solution of trifluoroacetic acid (5 ml) and DCM (5 ml) at room temperature for 1 h. The volatiles were removed in vacuo and the residue partitioned between EtOAc (75 ml) and saturated aqueous NaHCO3 (20 ml). The phases were separated and the aqueous layer re-extracted with EtOAc (3×30 ml). The combined organic extracts were washed with brine (10 ml), dried (Na2SO4) and evaporated in vacuo to afford an orange solid. Chromatography (silica; 10% MeOH/DCM) afforded the title compound as a straw-coloured solid (420 mg, 60% over two steps). δH (CDCl3) 10.70 (1H, s), 10.31 (1H, s), 9.44 (1H, d, J 5.6 Hz), 8.94 (1H, d, J 5.6 Hz), 8.55 (1H, d, J 7.3 Hz), 8.54 (2H, d, J 8.5 Hz), 8.46 (1H, d, J 5.6 Hz), 7.94 (2H, d, J 8.5 Hz), 4.84 (2H, q, J 7.1 Hz), 4.35 (1H, t, J 6.6 Hz), 4.10 (2H, br s), 3.64 (1H, dd, J 13.5, 6.4 Hz), 3.56 (1H, dd, J 13.5, 7.0 Hz) and 1.95 (3H, t, J 7.1 Hz); m/z (ES+, 70V) 337 (MH+).
[Compound]
Name
ethyl-(S)-3-[4-aminophenyl]-2-[t-butoxycarbonylamino] propanoate
Quantity
638 mg
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 12
Quantity
310 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Name
MeOH DCM
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A pressure bottle, equipped with a magnetic stirrer, was charged with 1-hydroxy-2,7-naphthyridine (2.6 g, 17.8 mmol) and 100 mL of phosphorous oxychloride. The bottle was sealed and heated at 130° C. overnight. Upon cooling, the bottle was opened and the excess POCl3 was removed by evaporation in vacuo. The residue was treated with excess saturated Na2CO3 and extracted twice with CHCl3. The organic layer was washed with brine and dried (Na2SO4). Evaporation of the solvent afforded the product as a light brown solid (2.0 g, 68%, purity 90-95% based on NMR). The product was of suitable purity for use in the next step.
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Yield
68%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
DS Ziegler, R Greiner, H Lumpe, L Kqiku… - Organic …, 2017 - ACS Publications
A regioselective zincation of the 2-pyridone and 2,7-naphthyridone scaffolds has been developed. Zincations of the methoxyethoxymethyl (MEM)-protected compounds using TMP 2 Zn·…
Number of citations: 32 pubs.acs.org
R Greiner, DS Ziegler, D Cibu, AC Jakowetz… - Organic …, 2017 - ACS Publications
CoCl 2 (5%) catalyzes cross-couplings of various halogenated naphthyridines with alkyl- and arylmagnesium halides. Also, arylzinc halides undergo smooth cross-couplings with …
Number of citations: 16 pubs.acs.org
AN DICARBOXIMIDES, S SOLVATOCHROMISM - core.ac.uk
Nitrogen-containing heterocycles are present in numerous natural products, pharmaceuticals and agrochemicals. 117 Among them, the naphthyridines have been extensively studied in …
Number of citations: 2 core.ac.uk
VP Litvinov - Advances in Heterocyclic Chemistry, 2006 - Elsevier
Publisher Summary This chapter reviews the analysis made of the synthesis and properties of six isomeric heterocyclic systems containing two fused pyridine rings with different mutual …
Number of citations: 119 www.sciencedirect.com
TL Andrew, B VanVeller, TM Swager - Synlett, 2010 - thieme-connect.com
The syntheses of two azaperylene 9, 10-dicarboximides are presented. 1-Aza-and 1, 6-diazaperylene 9, 10-dicarboximides containing a 2, 6-diisopropylphenyl substituent at the N-…
Number of citations: 12 www.thieme-connect.com
R Greiner - 2017 - edoc.ub.uni-muenchen.de
Nitrogen-containing heterocycles are present in numerous natural products, pharmaceuticals and agrochemicals. 117 Among them, the naphthyridines have been extensively studied in …
Number of citations: 0 edoc.ub.uni-muenchen.de
D Ziegler - 2018 - edoc.ub.uni-muenchen.de
The selective functionalization of 2-pyridone (127) and 2, 7-naphthyridone (128) is an important synthetic goal due to the pharmaceutical relevance of many substituted 2-pyridones and …
Number of citations: 4 edoc.ub.uni-muenchen.de

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